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Experimental Protocols at a Glance

Here is a summary of the general experimental setups for the methodologies discussed.

Protocol 1: Methylation with Trimethyl Orthoformate
(Ni/Photoredox) [1]

e Catalyst System: NiClzeglyme (10 mol%), 4,4'-di-tert-butylbipyridine (dtbbpy, 15 mol%),
Ir[dF(CF3)ppy]z(dtbbpy)PFs (1 mol%).

e Base: K3POa (2.0 equiv).

¢ Solvent: Neat trimethyl orthoformate (as solvent and methyl source).
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¢ Reaction Conditions: Irradiation with blue LEDs, inert atmosphere, room temperature.
e Analysis: Reaction monitoring and yield determination typically by Gas Chromatography (GC).

Protocol 2: C(sp3?)-H Functionalization with N-
Methoxyphthalimide (Photoredox HAT-ORPC) [2]

¢ Photocatalyst: Ir(p-F-ppy)s.

¢ Methyl Source: N-Methoxyphthalimide (1).

e Solvent: Pivalonitrile.

¢ Functionalization Agent: e.g., EtsN*3HF for fluorination.

¢ Reaction Conditions: Irradiation with blue LEDs, inert atmosphere.

¢ Note: The methyl radical abstracts a hydrogen atom from the substrate. The resulting carbon-
centered radical is then oxidized to a carbocation, which is trapped by a nucleophile.

Protocol 3: Methylation with the DHPQ Reagent (Direct
Photocatalysis) [3]

¢ Reagent: DHPQ reagent R1 (slightly excess to the substrate).

e Additive: Trifluoroacetic Acid (TFA).

¢ Solvent: Dichloromethane (DCM), can tolerate up to 50% water.

¢ Reaction Conditions: Irradiation with 420 nm blue LEDs, inert atmosphere, room temperature.
Reactions are notably fast (e.g., 25 minutes).

How to Choose a Methyl Radical Source

The choice of methyl radical source depends heavily on your specific synthetic goal:

¢ For functionalizing aryl halides, particularly in the context of late-stage drug diversification, the
Trimethyl Orthoformate/Nickel-Photoredox system is a robust and cost-effective choice [1].

¢ For directly functionalizing C-H bonds using a wide range of nucleophilic partners (e.g., fluoride,
azide), the N-Methoxyphthalimide (HAT-ORPC) strategy is highly versatile [2].

e For achieving high regioselectivity in the methylation of heteroarenes (like free quinolines) and
minimizing overalkylation, the specialized DHPQ Reagent offers superior control, despite the need
for its prior synthesis [3].
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To visualize the core mechanistic logic behind these methods, the following diagram illustrates the general
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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